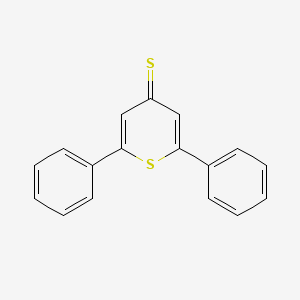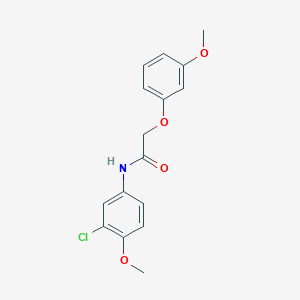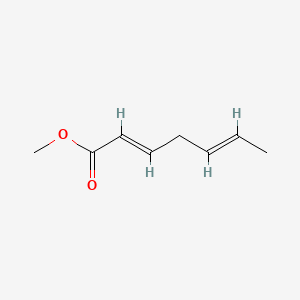
Diethyl 1,4-phenylenebis(methylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,4-phenylenebis(methylcarbamate) is an organic compound with the molecular formula C14H20N2O4. It is known for its unique structure, which consists of a phenylenebis backbone with two diethyl methylcarbamate groups attached. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,4-phenylenebis(methylcarbamate) typically involves the reaction of 1,4-phenylenediamine with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the amine groups of 1,4-phenylenediamine attack the carbonyl carbon of diethyl carbonate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Diethyl 1,4-phenylenebis(methylcarbamate) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4-phenylenebis(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates and amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 1,4-phenylenebis(methylcarbamate) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Diethyl 1,4-phenylenebis(methylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,3-phenylenebis(methylcarbamate)
- Diethyl 1,2-phenylenebis(methylcarbamate)
- Diethyl 1,4-phenylenebis(ethylcarbamate)
Uniqueness
Diethyl 1,4-phenylenebis(methylcarbamate) is unique due to its specific substitution pattern on the phenylenebis backbone. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For example, the position of the carbamate groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
13592-40-0 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl N-[4-[ethoxycarbonyl(methyl)amino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-13(17)15(3)11-7-9-12(10-8-11)16(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
ACCUWKRXIUSVCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C1=CC=C(C=C1)N(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


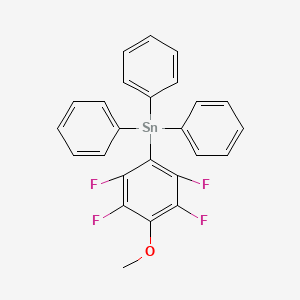
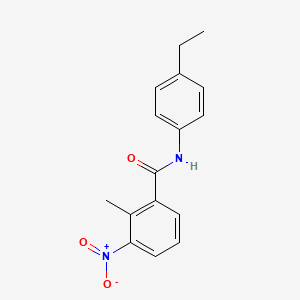
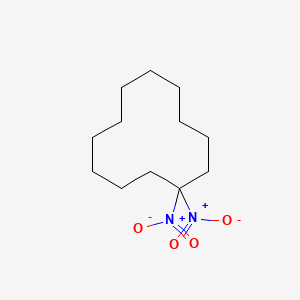
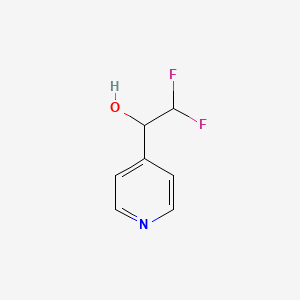
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
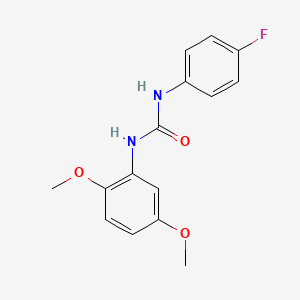
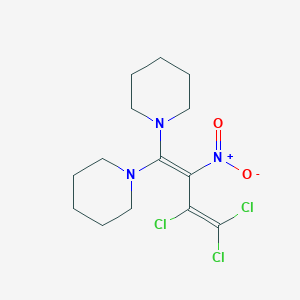
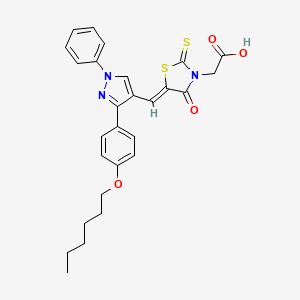
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)

